molecular formula C7H11ClO4S B6214151 methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate CAS No. 2731014-99-4

methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate

Cat. No.: B6214151
CAS No.: 2731014-99-4
M. Wt: 226.7
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Description

Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate is an organic compound characterized by a cyclobutyl ring substituted with a chlorosulfonyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors. One common method is the [2+2] cycloaddition of alkenes.

    Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced via sulfonylation reactions. This often involves the reaction of the cyclobutyl compound with chlorosulfonic acid or its derivatives under controlled conditions.

    Esterification: The final step involves esterification, where the carboxylic acid derivative of the cyclobutyl compound is reacted with methanol in the presence of an acid catalyst to form the ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-efficiency, and safety. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to form various derivatives, such as sulfonamides or sulfonic acids, depending on the reducing agents used.

    Oxidation Reactions: Oxidation of the cyclobutyl ring or the ester group can lead to the formation of ketones or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, primary amines, or alcohols in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of sulfonamides, sulfonate esters, or sulfonic acids.

    Reduction: Formation of sulfonamides or sulfonic acids.

    Oxidation: Formation of ketones or carboxylic acids.

Scientific Research Applications

Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Material Science: It is used in the synthesis of polymers and other materials with specific functional properties.

    Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorosulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(chlorosulfonyl)acetate: Similar in structure but lacks the cyclobutyl ring.

    Cyclobutylmethyl sulfonate: Contains a cyclobutyl ring but differs in the functional groups attached.

    Methyl 2-(sulfonyl)acetate: Similar ester functionality but with a sulfonyl group instead of chlorosulfonyl.

Uniqueness

Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate is unique due to the presence of both a cyclobutyl ring and a chlorosulfonyl group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic and medicinal chemistry.

Properties

CAS No.

2731014-99-4

Molecular Formula

C7H11ClO4S

Molecular Weight

226.7

Purity

95

Origin of Product

United States

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